![molecular formula C10H15ClO B2634446 2-Chloro-1-spiro[2.5]octan-6-ylethanone CAS No. 2021455-69-4](/img/structure/B2634446.png)
2-Chloro-1-spiro[2.5]octan-6-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-spiro[2.5]octan-6-ylethanone is a versatile synthetic building block widely used in organic synthesis. This compound has gained significant attention in scientific research due to its high reactivity, unique structural features, and promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-spiro[2.5]octan-6-ylethanone typically involves the annulation of cyclopentane rings or the use of para-quinone methides. One efficient method is a one-pot approach that employs para-quinone methides, proceeding smoothly in high yields under mild conditions without the use of metals . Another method involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce spiro compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications are common practices in the synthesis of spiro compounds .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-spiro[2.5]octan-6-ylethanone undergoes various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized spiro compounds.
Scientific Research Applications
2-Chloro-1-spiro[2.5]octan-6-ylethanone has numerous applications in scientific research:
Chemistry: It serves as a synthetic building block for the construction of complex molecules.
Biology: Its unique structural features make it a valuable tool for studying biological processes.
Medicine: The compound’s promising biological activities suggest potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 2-Chloro-1-spiro[2.5]octan-6-ylethanone exerts its effects involves its high reactivity and unique structural features. The compound can interact with various molecular targets and pathways, leading to diverse biological activities. Specific details on the molecular targets and pathways are not extensively documented.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-6-one: This compound shares a similar spirocyclic structure but lacks the chloro and ethanone groups.
1-Oxaspiro[2.5]octan-4-one: This compound contains an oxygen atom in the spirocyclic ring, differentiating it from 2-Chloro-1-spiro[2.5]octan-6-ylethanone.
Methylenecyclohexane oxide: This compound has a similar cyclic structure but differs in its functional groups.
Uniqueness
This compound is unique due to its combination of a spirocyclic structure with chloro and ethanone groups, which confer high reactivity and diverse biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-1-spiro[2.5]octan-6-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c11-7-9(12)8-1-3-10(4-2-8)5-6-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZIQWKBSRCUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)CCl)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
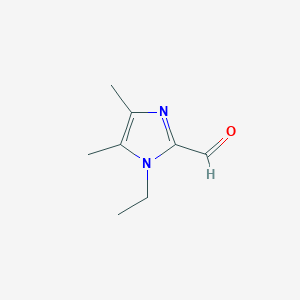
![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2634366.png)
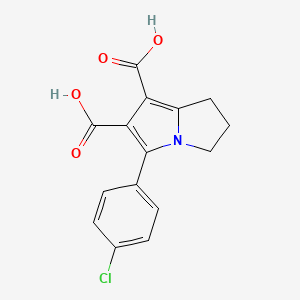
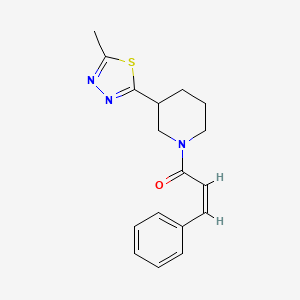
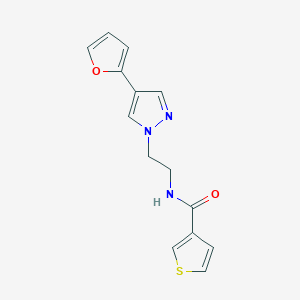
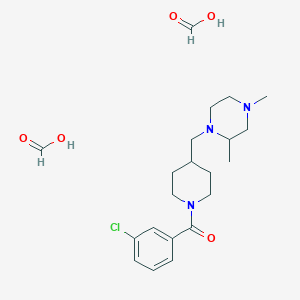
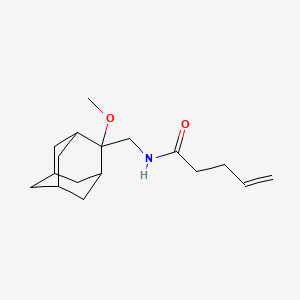
![3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2634376.png)

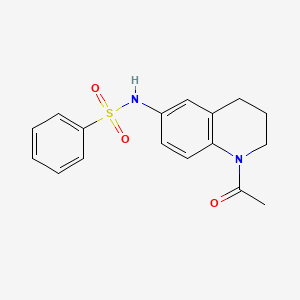
![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)
![N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634383.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634385.png)
